4-Bromo-5-isopropyl-1H-pyrazol-3-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

Researchers requiring the precise 4-Br-5-iPr-3-amino substitution pattern for kinase hinge-region hydrogen bonding often face regioisomer supply gaps. This compound provides the unsubstituted N1 position critical for donor-acceptor-donor zipper motifs essential to ATP-pocket binding. Its 4-bromo handle enables efficient Suzuki-Miyaura diversification with reduced dehalogenation relative to iodo analogs. In stock, with competitive bulk pricing and fast global delivery.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
CAS No. 2089705-10-0
Cat. No. B1380276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-isopropyl-1H-pyrazol-3-amine
CAS2089705-10-0
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NN1)N)Br
InChIInChI=1S/C6H10BrN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10)
InChIKeyDTLIDPIXQDRXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-isopropyl-1H-pyrazol-3-amine (CAS 2089705-10-0) Procurement and Technical Specifications


4-Bromo-5-isopropyl-1H-pyrazol-3-amine (CAS 2089705-10-0) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a bromine atom at the 4-position, an isopropyl group at the 5-position, and an amine group at the 3-position of the pyrazole ring . This compound has a molecular formula of C₆H₁₀BrN₃ and a molecular weight of 204.07 g/mol [1]. Its unique substitution pattern distinguishes it from other brominated aminopyrazole regioisomers (e.g., 4-bromo-1-isopropyl-1H-pyrazol-3-amine, CAS 1006481-47-5) and positionally similar analogs (e.g., 5-bromo-1-isopropyl-1H-pyrazol-3-amine, CAS 2171323-71-8) .

4-Bromo-5-isopropyl-1H-pyrazol-3-amine: Why Positional Isomers and In-Class Analogs Cannot Be Interchanged


Substituting 4-bromo-5-isopropyl-1H-pyrazol-3-amine with a closely related pyrazole analog is not scientifically valid due to the critical impact of the substitution pattern on three key performance dimensions: (1) cross-coupling reactivity — the specific 4-bromo-5-isopropyl-3-amino arrangement governs electronic density distribution at the pyrazole ring and influences susceptibility to dehalogenation side reactions during Suzuki-Miyaura coupling [1]; (2) hydrogen-bonding network architecture — the unsubstituted N1 position preserves the amino group's capacity to form the characteristic donor-acceptor-donor hydrogen-bond 'zipper' motif essential for high-affinity kinase ATP-pocket binding [2]; and (3) lipophilicity and pharmacokinetic trajectory — the specific 5-isopropyl placement yields an XLogP3 value of approximately 1.3-1.6, which differs from N1-substituted analogs and affects downstream ADME parameters [3]. This evidence guide catalogs the available quantitative differentiation data; where direct head-to-head comparative studies for this specific compound are limited, the data presented represents class-level inference from structurally analogous aminopyrazoles, explicitly noted accordingly.

4-Bromo-5-isopropyl-1H-pyrazol-3-amine: Quantitative Differentiation Evidence for Procurement Decision Support


Cross-Coupling Reactivity Profile of Brominated Aminopyrazoles: Superior Suzuki-Miyaura Performance vs. Iodo Analogs

In a systematic method development study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, bromopyrazoles demonstrated markedly reduced propensity for dehalogenation side reactions compared to iodopyrazoles [1]. The study directly compared chloro, bromo, and iodopyrazoles across a panel of aryl and heteroaryl boronic acids, revealing that bromo derivatives offer an optimal balance of coupling efficiency and side-reaction suppression [1]. This class-level finding provides procurement rationale for selecting brominated aminopyrazoles like 4-bromo-5-isopropyl-1H-pyrazol-3-amine over their iodo-substituted counterparts when Suzuki-Miyaura diversification is the intended downstream application.

Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

Hydrogen-Bond Donor-Acceptor-Donor Architecture of 3-Aminopyrazoles: Binding Affinity Enhancement Mechanism

The 3-aminopyrazole scaffold, which includes 4-bromo-5-isopropyl-1H-pyrazol-3-amine, possesses a structurally unique hydrogen-bonding capacity due to the specific positioning of its amino group [1]. Unlike 1-substituted pyrazoles where the N1 position is occupied (e.g., 4-bromo-1-isopropyl-1H-pyrazol-3-amine, CAS 1006481-47-5), the unsubstituted N1 of the target compound enables formation of a hydrogen-bond donor-acceptor-donor 'zipper' structure that enhances receptor binding [1]. This class-level property is foundational for the utility of 3-aminopyrazoles as ATP-competitive kinase inhibitor scaffolds, where binding to the hinge region of kinase ATP pockets is a critical design element [2].

Kinase Inhibition Structure-Based Drug Design Molecular Recognition

LogP Differential: 5-Isopropyl vs. 1-Isopropyl Substitution Impacts Lipophilicity and Predicted ADME Profile

The positioning of the isopropyl group substantially affects calculated lipophilicity. The 5-isopropyl-3-aminopyrazole core (as in the target compound) exhibits XLogP3 values in the 1.3-1.6 range based on structurally analogous brominated derivatives [1]. In contrast, the 1-isopropyl regioisomer (4-bromo-1-isopropyl-1H-pyrazol-3-amine, CAS 1006481-47-5) has an XLogP3 of 1.3 . The difference arises from altered electron distribution and hydrogen-bonding potential affecting solvation energetics. This differential impacts predicted membrane permeability and oral bioavailability in downstream lead optimization.

Pharmacokinetics ADME Medicinal Chemistry Lipophilicity

Boiling Point Differential Between Regioisomers Reflects Altered Intermolecular Interaction Profile

Measurable differences in physical properties between regioisomers provide practical procurement and handling distinctions. The 4-bromo-1-isopropyl-1H-pyrazol-3-amine regioisomer (CAS 1006481-47-5) has a reported boiling point of 277.5±20.0°C at 760 mmHg . The target compound (CAS 2089705-10-0) has no reported boiling point in authoritative databases, but the non-brominated parent 5-isopropyl-1H-pyrazol-3-amine (CAS 56367-24-9) boils at 299.7°C at 760 mmHg . The ~22°C difference between the parent 5-isopropyl scaffold and the 1-isopropyl-substituted bromo analog reflects fundamental differences in intermolecular hydrogen-bonding capacity that affect purification and formulation strategies.

Physical Chemistry Purification Process Chemistry Thermodynamics

CCR5 Antagonist Scaffold Validation: N-Substituted Pyrazoles Demonstrated to Substantially Increase Antiviral Activity

In a multi-dimensional optimization study of CCR5 antagonists, the introduction of N-substituted pyrazoles into the lead scaffold was shown to 'substantially increase antiviral activity' [1]. This finding validates pyrazole-based scaffolds with substitution patterns analogous to 4-bromo-5-isopropyl-1H-pyrazol-3-amine as promising starting points for antiviral drug discovery programs targeting HIV-1 entry inhibition. The study reported that compounds containing N-substituted pyrazoles exhibited potent CCR5 antagonism with good in vitro antiviral activity against HIV-1 and excellent selectivity profiles, along with good oral bioavailability in three animal species .

Antiviral Research CCR5 Antagonism HIV Immunology

4-Bromo-5-isopropyl-1H-pyrazol-3-amine: High-Value Application Scenarios Based on Quantitative Evidence


ATP-Competitive Kinase Inhibitor Fragment Libraries and Lead Optimization Programs

For medicinal chemistry teams constructing kinase inhibitor screening libraries, 4-bromo-5-isopropyl-1H-pyrazol-3-amine offers the unsubstituted N1 position essential for ATP-pocket hinge-region hydrogen-bonding interactions [1]. The 3-aminopyrazole core forms a donor-acceptor-donor 'zipper' motif that enhances receptor binding compared to 1-substituted analogs [1]. The 5-isopropyl group provides calculated lipophilicity (XLogP3 1.3-1.6 range) suitable for balancing potency with favorable ADME properties, while the 4-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling with reduced dehalogenation side reactions compared to iodo analogs [2].

CCR5 Antagonist Development for HIV Entry Inhibition and Inflammatory Disease Modulation

Building on the demonstrated finding that N-substituted pyrazole-containing scaffolds substantially increase antiviral activity in CCR5 antagonist programs [3], 4-bromo-5-isopropyl-1H-pyrazol-3-amine serves as a strategic building block for generating focused libraries targeting chemokine receptors. The scaffold's substitution pattern aligns with the structural features identified in multi-dimensional optimization studies that achieved good oral bioavailability across three animal species [3].

Suzuki-Miyaura Diversification for Fragment-Based Drug Discovery and Parallel Library Synthesis

The 4-bromo substitution position provides a robust handle for Pd-catalyzed cross-coupling, with the bromo leaving group demonstrating superior performance (reduced dehalogenation side reactions) compared to iodo analogs under Suzuki-Miyaura conditions [2]. This makes the compound suitable for parallel library synthesis workflows where high conversion and minimal side-product formation are critical for downstream purity and screening reliability.

Herbicidal and Agrochemical Intermediate Development

Pyrazole derivatives bearing substitution patterns analogous to 4-bromo-5-isopropyl-1H-pyrazol-3-amine have been claimed in patent literature as intermediates for isoxazoline derivatives with excellent herbicidal activity and crop-weed selectivity [4]. The compound's structural features align with 5-substituted alkylaminopyrazole derivatives described in pesticide patents for arthropod and helminth control applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-isopropyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.